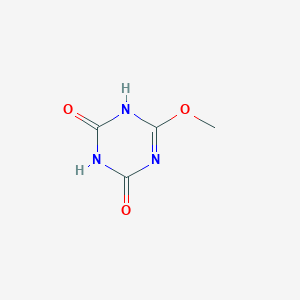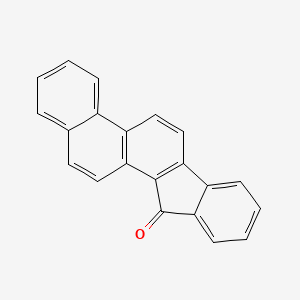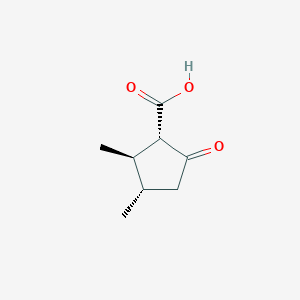
(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by a cyclopentane ring substituted with two methyl groups, a ketone, and a carboxylic acid group. The stereochemistry of the compound is defined by the specific arrangement of its substituents, making it an important molecule for studying stereochemical effects in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the enantioselective aldol reaction, where a chiral auxiliary or catalyst is used to control the stereochemistry of the product. For example, the use of crystalline (diisopinocampheyl)borane in the presence of diethyl ether and hydrocinnamaldehyde can yield the desired compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of chiral intermediates, followed by selective functional group transformations to achieve the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity and properties.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine dioxide for oxidation , reducing agents such as sodium borohydride for reduction, and acid chlorides or amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chlorine dioxide can yield sulfonic acid derivatives, while reduction with sodium borohydride can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemical effects in reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful for developing new pharmaceuticals or studying biochemical pathways.
Mecanismo De Acción
The mechanism of action of (1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity, making it a valuable tool for studying molecular mechanisms and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopentane derivatives with different substituents or stereochemistry, such as (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid .
Uniqueness
The uniqueness of (1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its chiral nature makes it particularly valuable for studying stereochemical effects and developing enantioselective synthesis methods.
Propiedades
Número CAS |
921210-57-3 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(1S,2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-3-6(9)7(5(4)2)8(10)11/h4-5,7H,3H2,1-2H3,(H,10,11)/t4-,5+,7-/m0/s1 |
Clave InChI |
ULSQSYZPZBSCCO-BFHQHQDPSA-N |
SMILES isomérico |
C[C@H]1CC(=O)[C@H]([C@@H]1C)C(=O)O |
SMILES canónico |
CC1CC(=O)C(C1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)


![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)
![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
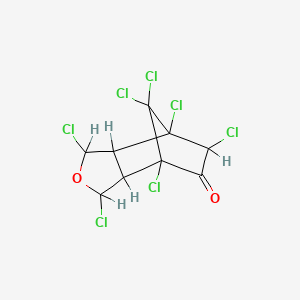
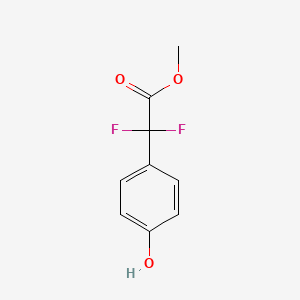
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)

![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
